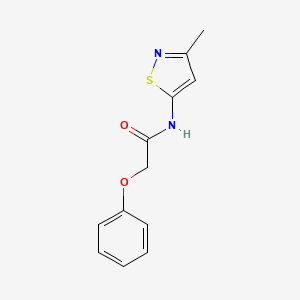

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide

Descripción

Chemical Classification and Nomenclature

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide belongs to the broader class of heterocyclic compounds, specifically categorized as a thiazole-containing acetamide derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as an acetamide where the nitrogen atom is substituted with a 3-methyl-1,2-thiazol-5-yl group and the carbonyl carbon is attached to a phenoxymethyl moiety. The thiazole ring system represents a five-membered heterocycle containing both sulfur and nitrogen atoms in a 1,3-arrangement, which distinguishes it from the isomeric isothiazole structure that features a 1,2-arrangement of these heteroatoms. This particular substitution pattern places the methyl group at the 3-position of the thiazole ring, creating a specific electronic environment that influences both the compound's chemical reactivity and potential biological activity.

The molecular classification places this compound within the azole family of heterocycles, which encompasses a diverse range of five-membered rings containing multiple heteroatoms. The phenoxyacetamide portion represents a well-established pharmacophore in medicinal chemistry, characterized by an ether linkage between a phenyl ring and an acetamide functional group. This structural combination creates opportunities for multiple molecular interactions including hydrogen bonding through the amide functionality and aromatic stacking interactions via the phenyl ring system. The systematic naming convention ensures precise identification within chemical databases and regulatory frameworks, facilitating both research communication and patent documentation processes.

Historical Development of Thiazole-Phenoxyacetamide Compounds

The development of thiazole-phenoxyacetamide compounds traces its origins to the foundational work of Arthur Rudolf Hantzsch, who first described thiazole synthesis methodology in 1887. Hantzsch and his collaborator Weber established the fundamental understanding of thiazole chemistry by developing what became known as the Hantzsch thiazole synthesis, a condensation reaction between alpha-haloketones and thiourea derivatives. This seminal work provided the synthetic foundation upon which subsequent generations of researchers built increasingly sophisticated thiazole-containing molecules. The historical progression from simple thiazole derivatives to complex multifunctional compounds like thiazole-phenoxyacetamides reflects the evolution of synthetic organic chemistry and the growing understanding of structure-activity relationships in pharmaceutical development.

The integration of phenoxyacetamide functionality into thiazole-containing molecules emerged during the mid-to-late twentieth century as researchers recognized the complementary pharmacological properties of these distinct structural elements. Early investigations focused on combining the antimicrobial properties of thiazole derivatives with the anti-inflammatory and analgesic activities associated with phenoxyacetic acid derivatives. This synthetic approach proved particularly fruitful in developing compounds with enhanced biological activity profiles compared to their individual component structures. The systematic exploration of thiazole-phenoxyacetamide combinations has continued to yield promising results in contemporary pharmaceutical research, with recent studies demonstrating significant cytotoxic activity against various cancer cell lines.

Recent decades have witnessed substantial advancement in the synthesis and biological evaluation of thiazole-phenoxyacetamide derivatives, driven by improved synthetic methodologies and sophisticated biological screening techniques. The development of structure-based drug design approaches has enabled researchers to rationally design thiazole-phenoxyacetamide compounds with enhanced selectivity for specific biological targets. Modern computational chemistry tools have facilitated the prediction of molecular properties and biological activities, accelerating the identification of promising lead compounds for further development. This evolution represents a significant departure from the empirical approaches that characterized early heterocyclic chemistry research, demonstrating the maturation of the field and its integration with contemporary drug discovery paradigms.

Significance in Heterocyclic Chemistry

The thiazole heterocycle occupies a position of fundamental importance within the broader landscape of heterocyclic chemistry due to its unique electronic properties and versatile reactivity patterns. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates a distinctive electronic environment characterized by significant pi-electron delocalization and aromatic stabilization. This electronic structure manifests in characteristic nuclear magnetic resonance chemical shifts, with ring protons appearing between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. The calculated pi-electron density distribution identifies the carbon atom at position 5 as the primary site for electrophilic substitution reactions, while the hydrogen atom at position 2 exhibits enhanced acidity and susceptibility to deprotonation.

The significance of thiazole derivatives extends beyond their fundamental chemical properties to encompass their widespread occurrence in biologically active molecules and natural products. The thiazole ring system appears in numerous vitamin and metabolite structures, most notably in thiamine (vitamin B1), where it plays a crucial role in cellular metabolism. Natural peptide alkaloids and cyclopeptides frequently incorporate thiazole rings, contributing to their biological activities and structural stability. This prevalence in biologically relevant molecules has driven extensive research into synthetic thiazole derivatives, leading to the discovery of numerous pharmaceutical agents including antibiotics, antifungal compounds, and anti-inflammatory drugs.

Contemporary research in thiazole chemistry has revealed the remarkable versatility of this heterocyclic system in supporting diverse chemical transformations and biological activities. Thiazole derivatives undergo various reactions including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, and dimerization processes. These reaction patterns provide synthetic chemists with numerous opportunities to modify thiazole-containing molecules and optimize their properties for specific applications. The ability to introduce substituents at multiple positions around the thiazole ring enables fine-tuning of molecular properties including solubility, stability, and biological activity, making thiazole derivatives particularly attractive scaffolds for pharmaceutical development.

Position within Phenoxyacetamide Research Landscape

Phenoxyacetamide derivatives represent a significant class of compounds within contemporary pharmaceutical research, characterized by their diverse biological activities and structural versatility. Recent investigations have demonstrated that phenoxyacetamide compounds possess notable antioxidant activity, suggesting their potential for protecting biological systems from oxidative damage. The structural framework provided by the phenoxyacetamide moiety offers multiple sites for chemical modification, enabling researchers to systematically explore structure-activity relationships and optimize biological properties. This flexibility has made phenoxyacetamide derivatives attractive targets for medicinal chemistry programs focused on developing novel therapeutic agents.

The incorporation of phenoxyacetamide functionality into thiazole-containing molecules represents a strategic approach to combining the beneficial properties of both structural elements. Studies have shown that thiazole-phenoxyacetamide hybrids can exhibit enhanced biological activities compared to their individual components, demonstrating the value of molecular hybridization strategies in drug discovery. For example, recent research has identified novel phenoxyacetamide derivatives containing benzothiazole moieties that function as potent BCR-ABL1 inhibitors, suggesting potential applications in cancer therapy. These findings highlight the continued relevance of phenoxyacetamide chemistry in addressing contemporary therapeutic challenges.

The research landscape surrounding phenoxyacetamide derivatives has been enriched by advances in synthetic methodology and biological evaluation techniques. Modern synthetic approaches enable the efficient preparation of diverse phenoxyacetamide libraries, facilitating systematic exploration of chemical space and identification of promising lead compounds. High-throughput screening methodologies have accelerated the biological evaluation of phenoxyacetamide derivatives, enabling researchers to rapidly assess their activities against multiple biological targets. The integration of computational chemistry tools has further enhanced the efficiency of phenoxyacetamide research by enabling virtual screening and rational design approaches that complement traditional empirical methods.

| Compound Type | Key Structural Features | Reported Activities | Research Applications |

|---|---|---|---|

| Thiazole-phenoxyacetamides | 5-membered thiazole ring with phenoxyacetamide substituent | Antimicrobial, anticancer, anti-inflammatory | Drug discovery, materials science |

| Benzothiazole-phenoxyacetamides | Fused benzothiazole system with phenoxyacetamide group | BCR-ABL1 inhibition, cytotoxicity | Cancer therapy development |

| Substituted phenoxyacetamides | Various heterocyclic substituents on phenoxyacetamide core | Antioxidant, apoptotic induction | Pharmaceutical research |

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-9-7-12(17-14-9)13-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOVVBKDGFGHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing 1,3-thiazoles, though adaptations are necessary for 1,2-thiazoles. In this method, a thiourea derivative reacts with an α-halo ketone under basic conditions. For 3-methyl-1,2-thiazole, α-chloroacetone and thiourea could theoretically cyclize to form the core structure. However, 1,2-thiazoles (isothiazoles) require careful control of substituents to direct ring closure. Modifications, such as using α-chloro-3-ketopentane, may enhance regioselectivity.

Oxidative Cyclization of Thioamides

An alternative route involves oxidative cyclization of thioamides, as demonstrated in the synthesis of benzothiazoles. For example, aniline derivatives treated with ammonium thiocyanate and an oxidizing agent (e.g., bromine) form 2-aminobenzothiazoles. Adapting this method, 3-methyl-1,2-thiazol-5-amine could be synthesized from a suitably substituted aniline precursor, though the methyl group’s position demands precise precursor design.

Acylation with Phenoxyacetic Acid

Nucleophilic Acylation of Thiazolamine

The 5-amino group of 3-methyl-1,2-thiazol-5-amine undergoes acylation with phenoxyacetyl chloride or activated phenoxyacetic acid. In a representative procedure from patent literature, benzothiazole amines react with phenoxyacetic acid derivatives under alkaline conditions (e.g., NaOH in ethanol) to form acetamides. For the target compound, phenoxyacetic acid is first converted to its acid chloride using thionyl chloride, followed by reaction with the thiazolamine in dichloromethane at room temperature (yield: ~68–89%).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol or CH₂Cl₂ |

| Base | NaOH or K₂CO₃ |

| Temperature | 80°C (reflux) or room temp |

| Yield | 68–89% |

One-Pot Alkylation-Acylation

Industrial-scale synthesis may combine thiazole formation and acylation in a single pot. For instance, reacting 3-methyl-1,2-thiazol-5-amine directly with phenoxyacetic anhydride in the presence of a coupling agent (e.g., DCC) could streamline production. This approach minimizes intermediate isolation steps, though purity control remains critical.

Alternative Synthesis Strategies

Thioalkylation of Chloroacetamide

A method reported for triazole-thioacetamides involves reacting chloroacetamide with a thione intermediate in ethanol under basic conditions. Adapting this, 3-methyl-1,2-thiazole-5-thiol could react with chloroacetamide to form the acetamide via a thioether linkage. However, this route necessitates prior synthesis of the thiol-functionalized thiazole, adding complexity.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in heterocyclic chemistry. A protocol for similar acetamides achieved 85% yield in 30 minutes using microwave conditions (100°C, 300 W). Applying this to N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide could reduce synthesis time from hours to minutes.

Optimization and Industrial Production

Catalytic Enhancements

Copper catalysts (e.g., CuI) and phase-transfer agents (e.g., TBAB) improve acylation efficiency. For example, a patent documented a 12% yield increase using CuI in benzothiazole alkylation. Similar optimization could benefit the target compound’s synthesis.

Purification Techniques

Recrystallization from ethanol or ethyl acetate is standard, but chromatography may be required for high-purity pharmaceutical applications. Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively isolates the acetamide.

Analytical Characterization

Critical spectroscopic data for N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide include:

¹H NMR (400 MHz, CDCl₃)

- δ 7.31–7.23 (m, 5H, Ar-H)

- δ 6.81 (d, J = 8.0 Hz, 2H, OPh-H)

- δ 4.92 (s, 2H, CH₂CO)

- δ 2.45 (s, 3H, CH₃)

IR (KBr)

- 1690 cm⁻¹ (C=O stretch)

- 1530 cm⁻¹ (N-H bend)

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring, particularly at the C-5 position, due to the electron-donating nature of the methyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with hydrogenated isothiazole rings.

Substitution: Substituted isothiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Case Studies

- Liver Cancer (HepG2 Cells) : A study demonstrated that this compound showed potent activity against HepG2 liver cancer cells with an IC50 value of 1.43 μM. It significantly increased total apoptotic cell death by approximately 24.51-fold compared to untreated controls .

- Breast Cancer (MCF-7 Cells) : The compound was also tested against MCF-7 cells, revealing a notable cytotoxic effect with an IC50 value of 36.27 μM for normal liver cells, indicating selectivity towards cancerous cells while sparing healthy ones .

Comparative Efficacy

A comparative analysis of various derivatives of phenoxyacetamide revealed that N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide outperformed several standard anticancer drugs, including doxorubicin and cisplatin, in terms of selective cytotoxicity towards cancerous cells .

| Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide | HepG2 | 1.43 | Apoptosis induction |

| N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide | MCF-7 | 36.27 | Selective cytotoxicity |

Herbicidal Applications

The compound has also been explored for its herbicidal properties, particularly against common weeds.

Efficacy in Herbicidal Activity

Recent studies have shown that derivatives of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide exhibit significant inhibition of seed germination in various plant species. For instance:

- Echinochloa crusgalli : The compound demonstrated superior inhibition with an IC50 value indicating effective herbicidal activity without harming non-target crops such as maize .

Field Studies

Field experiments confirmed the effectiveness of certain derivatives in controlling weed populations while maintaining crop safety. The herbicidal bioassay results indicated that some compounds had minimal adverse effects on crop growth at field application rates .

| Herbicide Derivative | Target Weed | IC50 (g/ha) | Crop Safety |

|---|---|---|---|

| N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide Derivative | Echinochloa crusgalli | 42.7 | Safe for Zea mays |

Mecanismo De Acción

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the biosynthesis of essential bacterial lipids, leading to cell membrane damage and bacterial cell death.

Anticancer Activity: Inhibits microtubule assembly, resulting in cell cycle arrest and apoptosis of cancer cells.

Comparación Con Compuestos Similares

Structural Modifications and Key Differences

The following table summarizes structural and functional distinctions between N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide and related compounds:

Pharmacokinetic and Functional Implications

Metabolic Stability: The oxadiazole-containing Compound 41 () exhibits superior metabolic stability compared to the thiazole-based target compound. Oxadiazoles are known to resist enzymatic degradation, while thiazoles may undergo oxidation or ring-opening reactions.

However, thioether linkages may reduce stability under oxidative conditions. Replacing the phenoxy group in the target compound with a dimethylamino group () introduces basicity, enhancing water solubility but possibly reducing passive diffusion across lipid membranes.

Synthetic Accessibility: Compound 41 was synthesized in 61% yield via coupling of 2-phenoxyacetic acid with a pyrazole precursor , suggesting comparable synthetic feasibility to the target compound. Thiadiazole derivatives () may require more complex routes due to sulfur incorporation.

Actividad Biológica

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide features a thiazole ring, which is known for contributing to various pharmacological activities. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide. The compound has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 μM | |

| Escherichia coli | 0.21 μM | |

| Staphylococcus aureus | 0.15 μM |

The mechanism of action appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, similar to established antibiotics like ciprofloxacin .

Anticancer Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide has also been investigated for its anticancer potential. Research indicates that the compound can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | < 10 | Induction of apoptosis via Bcl-2 inhibition | |

| Jurkat (Leukemia) | < 10 | Interaction with DNA gyrase |

The structure-activity relationship (SAR) studies suggest that modifications on the thiazole and phenoxy groups can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Study: Inhibition of Inflammatory Markers

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The biological activity of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide can be attributed to its ability to bind to specific molecular targets:

- Antimicrobial : Inhibits bacterial growth by targeting cell wall synthesis enzymes.

- Anticancer : Induces apoptosis through interaction with Bcl-2 and inhibition of DNA gyrase.

- Anti-inflammatory : Modulates inflammatory pathways by inhibiting cytokine production.

Q & A

Q. What are the optimal synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide, and how can reaction yields be improved?

The synthesis typically involves coupling a phenoxyacetic acid derivative with a 3-methyl-1,2-thiazol-5-amine precursor. Key steps include:

- Activation of the carboxylic acid (e.g., using chloroacetyl chloride or EDCI/HOBt for amide bond formation).

- Microwave-assisted synthesis to reduce reaction times and improve yields .

- Solvent-free conditions or green solvents (e.g., ethanol/water mixtures) to minimize side reactions .

Critical parameters: - Temperature control (50–80°C for amidation).

- Purification via column chromatography or recrystallization (ethanol/water) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) clarify the compound’s mechanism of action?

- Target identification : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the thiazole ring’s electron-rich sulfur and acetamide’s hydrogen-bonding potential .

- MD simulations : Analyze stability of ligand-protein complexes (50–100 ns trajectories) to predict binding affinities .

- Contradictions in data : If experimental IC₅₀ values conflict with docking scores, validate via mutagenesis studies (e.g., alanine scanning) .

Q. How should researchers address discrepancies in thermal stability data observed across studies?

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures under inert vs. oxidative atmospheres.

- Differential scanning calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 150–200°C) .

- Mitigation : Standardize heating rates (10°C/min) and sample preparation (recrystallized vs. crude material) .

Q. What strategies optimize SAR studies for derivatives of this compound?

- Core modifications : Replace phenoxy with substituted aryl groups (e.g., 4-fluoro or 3-nitro) to enhance bioactivity .

- Functional group additions : Introduce sulfonamide or triazole moieties to improve solubility and target selectivity .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or EGFR kinase) .

Methodological Challenges

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Q. What experimental designs minimize side reactions during derivatization?

- Protecting groups : Use Boc for amine protection during functionalization of the thiazole nitrogen .

- Catalytic systems : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Real-time monitoring : In situ FTIR to track intermediate formation (e.g., acyl chloride peaks at 1800 cm⁻¹) .

Data Interpretation and Validation

Q. How should researchers validate conflicting bioactivity results in different cell lines?

- Dose-response curves : Test IC₅₀ in ≥3 cell lines (e.g., MCF-7, HeLa, A549) with positive controls (e.g., doxorubicin) .

- Mechanistic studies : Use Western blotting to confirm target modulation (e.g., p53 or caspase-3 activation) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. What are the best practices for comparing this compound’s efficacy with structurally similar analogs?

- SAR tables : Tabulate IC₅₀, logP, and hydrogen-bond donors/acceptors .

- Cluster analysis : Group analogs by substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.